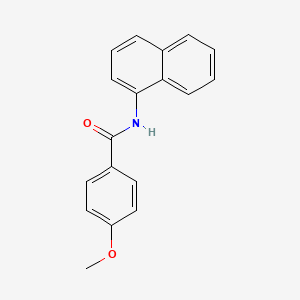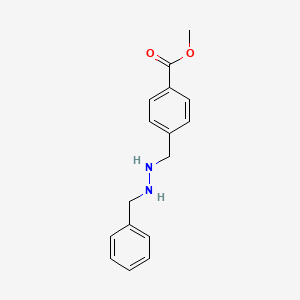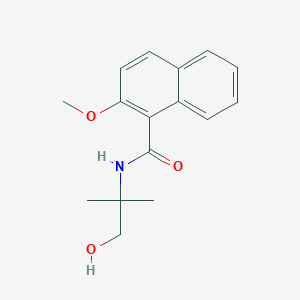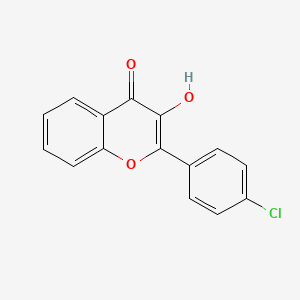
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a diazepane ring and an indane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.
Attachment of the Indane Moiety: The indane moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: to ensure uniform reaction conditions.
Automated systems: for precise control of temperature, pressure, and reagent addition.
Purification techniques: such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its use in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)methanone
- **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)ethanamide
Uniqueness
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of the diazepane ring and indane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H23N3O |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C16H23N3O/c20-16(12-19-9-2-7-17-8-10-19)18-15-6-5-13-3-1-4-14(13)11-15/h5-6,11,17H,1-4,7-10,12H2,(H,18,20) |
InChI-Schlüssel |
LSRVDEZKWCPBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)



![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)

![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
